molecular formula C34H44N6O6 B606734 CM03 CAS No. 2101208-44-8

CM03

Cat. No.: B606734
CAS No.: 2101208-44-8
M. Wt: 632.7 g/mol
InChI Key: WHLXIQNGOLIDJQ-UHFFFAOYSA-N
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Description

CM03 is a potent ligand for DNA G-quadruplexes, which are four-stranded DNA structures. This compound has shown significant potential in stabilizing these structures, leading to the downregulation of genes containing G-quadruplex sequences. This compound has selective potency for pancreatic cancer cells, making it a promising candidate for cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CM03 involves the preparation of a trisubstituted naphthalene diimide compound. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic route described above. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification processes. The use of automated synthesis and purification systems can further enhance efficiency and consistency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

CM03 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products Formed

The major product formed from the reactions involving this compound is the stabilized G-quadruplex structure in DNA. This stabilization leads to the downregulation of genes containing G-quadruplex sequences, which can have significant implications in cancer treatment .

Scientific Research Applications

CM03 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound is used as a tool to study the structure and function of G-quadruplexes in DNA.

    Biology: In biological research, this compound is used to investigate the effects of G-quadruplex stabilization on cellular processes.

    Medicine: this compound has shown selective potency for pancreatic cancer cells, making it a promising candidate for cancer therapy.

    Industry: In the pharmaceutical industry, this compound is being explored for its potential as a therapeutic agent.

Mechanism of Action

CM03 exerts its effects by stabilizing DNA G-quadruplex structures. The mechanism involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    QN-302: A tetrasubstituted naphthalene diimide compound that also binds to G-quadruplex DNA structures.

    SOP1247: Another analog of CM03 with a similar structure but differing by the presence of a methoxy substituent.

Uniqueness of this compound

This compound is unique in its selective potency for pancreatic cancer cells and its ability to stabilize G-quadruplex structures. Its distinct mechanism of action, involving the downregulation of genes containing G-quadruplex sequences, sets it apart from other similar compounds. Additionally, this compound has shown efficacy in gemcitabine-resistant pancreatic cancer cell lines, highlighting its potential as a therapeutic agent .

Properties

CAS No.

2101208-44-8

Molecular Formula

C34H44N6O6

Molecular Weight

632.7 g/mol

IUPAC Name

14-hydroxy-6,13-bis(3-morpholin-4-ylpropyl)-10-(2-pyrrolidin-1-ylethylimino)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione

InChI

InChI=1S/C34H44N6O6/c41-31-24-5-6-25-29-28(24)26(33(43)39(31)12-3-10-37-15-19-45-20-16-37)23-27(35-7-14-36-8-1-2-9-36)30(29)34(44)40(32(25)42)13-4-11-38-17-21-46-22-18-38/h5-6,23,42H,1-4,7-22H2

InChI Key

WHLXIQNGOLIDJQ-UHFFFAOYSA-N

SMILES

O=C(N(CCCN1CCOCC1)C(C2=C3C4=C(C(N5CCCN6CCOCC6)=O)C=C2NCCN7CCCC7)=O)C3=CC=C4C5=O

Canonical SMILES

C1CCN(C1)CCN=C2C=C3C4=C(C=CC5=C(N(C(=O)C2=C54)CCCN6CCOCC6)O)C(=O)N(C3=O)CCCN7CCOCC7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CM03;  CM-03;  CM 03.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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